2-Bromo-4-methylquinoline
Overview
Description
2-Bromo-4-methylquinoline is a heterocyclic aromatic compound with the molecular formula C10H8BrN. It is a derivative of quinoline, where a bromine atom is substituted at the second position and a methyl group at the fourth position of the quinoline ring.
Mechanism of Action
Target of Action
Quinoline, the parent compound of 2-bromo-4-methylquinoline, is known to interact with various biological targets due to its versatile applications in the fields of industrial and synthetic organic chemistry .
Mode of Action
Quinoline and its derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with their targets in a variety of ways .
Biochemical Pathways
Quinoline and its derivatives are known to be involved in a variety of biochemical reactions .
Result of Action
Quinoline and its derivatives have shown substantial biological activities , suggesting that this compound may also have significant effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which is commonly used in the synthesis of quinoline derivatives, is known to be environmentally benign . This suggests that the environmental impact of the synthesis process could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
2-Bromo-4-methylquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can modulate signaling pathways such as the MAPK/ERK pathway, leading to altered cell proliferation and apoptosis. Additionally, it can affect the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to the active sites of enzymes, altering their activity. This binding can lead to the inhibition of enzyme activity, as seen with certain cytochrome P450 enzymes, or activation, depending on the specific enzyme and context . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have sustained effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver and kidney damage in animal models . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can lead to the formation of reactive intermediates, which can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, depending on its interactions with transport proteins . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall biochemical activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its localization to the nucleus can affect gene expression by interacting with nuclear proteins and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methylquinoline can be achieved through several methods. One common approach involves the bromination of 4-methylquinoline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the second position .
Another method involves the cyclization of appropriate precursors. For example, 2-bromoaniline can be reacted with acetaldehyde and a suitable catalyst to form this compound through a series of cyclization and dehydrogenation steps .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also explored to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the fourth position can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate, chromium trioxide, and acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, and solvents like ethanol or methanol.
Major Products
Substitution: Amino or thiol derivatives of this compound.
Oxidation: 2-Bromo-4-carboxyquinoline.
Reduction: Tetrahydro-2-Bromo-4-methylquinoline.
Scientific Research Applications
2-Bromo-4-methylquinoline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers use this compound to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the production of dyes, pigments, and other fine chemicals.
Comparison with Similar Compounds
2-Bromo-4-methylquinoline can be compared with other quinoline derivatives, such as:
2-Chloro-4-methylquinoline: Similar in structure but with a chlorine atom instead of bromine.
4-Methylquinoline: Lacks the bromine atom, making it less reactive in substitution reactions but still useful as a precursor in various syntheses.
2-Bromoquinoline: Lacks the methyl group, which can affect its solubility and reactivity in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom and a methyl group on the quinoline ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-bromo-4-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZACHCSEYVSCEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296462 | |
Record name | 2-bromo-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60296462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64658-04-4 | |
Record name | 64658-04-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109469 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-4-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60296462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research paper tell us about the reactivity of 2-Bromo-4-methylquinoline?
A1: The research paper [] investigates the use of ultrasound and lithium wire to promote the coupling of aryl and heteroaryl halides, including compounds like this compound. While it doesn't specifically focus on this compound itself, the study demonstrates that this type of compound can participate in coupling reactions under the described conditions. This suggests that the bromine atom in this compound can be replaced by other groups, allowing for the synthesis of a variety of substituted quinoline derivatives.
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